molecular formula C4H8F3N B1498841 (R)-1,1,1-Trifluoro-2-butylamine CAS No. 1131737-02-4

(R)-1,1,1-Trifluoro-2-butylamine

Cat. No. B1498841
CAS RN: 1131737-02-4
M. Wt: 127.11 g/mol
InChI Key: PKAILYMPWXXBJS-GSVOUGTGSA-N
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Description

“®-1,1,1-Trifluoro-2-butylamine” is an organic compound with the chemical formula C4H8F3N . It is also known as ®-TFBA. The hydrochloride form of this compound has the CAS Number 1212120-62-1 .


Molecular Structure Analysis

The molecular formula of “®-1,1,1-Trifluoro-2-butylamine” is C4H8F3N. The molecular weight is 127.11 g/mol. The hydrochloride form of this compound has a molecular weight of 163.57 .


Physical And Chemical Properties Analysis

“®-1,1,1-Trifluoro-2-butylamine” is a solid under normal conditions . The storage temperature should be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Ligand Exchange and Metal Chalcogenide Nanocrystals

(R)-1,1,1-Trifluoro-2-butylamine is instrumental in the study of ligand exchange reactions involving metal chalcogenide nanocrystals. Anderson et al. (2013) demonstrated how various Lewis bases, including tri-n-butylamine, can displace metal carboxylate complexes from the surface of nanocrystals like CdSe and CdS. This displacement affects the stoichiometry, optical properties, and photoluminescence of the nanocrystals, highlighting the compound's role in modifying nanomaterials for potential use in optoelectronic devices (Anderson, Hendricks, Choi, & Owen, 2013).

Chemodosimetric Sensing

Lee et al. (2013) synthesized a naphthalimide trifluoroacetyl acetonate derivative that reacts selectively with hydrazine, demonstrating the use of (R)-1,1,1-Trifluoro-2-butylamine related compounds in developing highly sensitive and selective sensors for detecting hazardous materials. This research provides a foundation for environmental monitoring and public safety applications (Lee, Yoon, Kim, & Sessler, 2013).

Synthesis of N-Trifluoromethylamines

Pawelke (1991) explored the synthesis of N-trifluoromethylamines from secondary amines, including (R)-1,1,1-Trifluoro-2-butylamine, showcasing its utility in creating compounds with potential applications in pharmaceuticals and agrochemicals. This research underscores the significance of (R)-1,1,1-Trifluoro-2-butylamine in synthesizing complex fluorinated compounds (Pawelke, 1991).

Asymmetric Allylation of Aldehydes

Hayashi et al. (1988) investigated the asymmetric allylation of aldehydes using optically active allylsiliconates, revealing the compound's role in stereoselective synthesis. This study highlights its application in creating chiral molecules, which is crucial for the development of drugs and other stereochemically pure substances (Hayashi, Matsumoto, Kiyoi, Ito, Kohra, Tominaga, & Hosomi, 1988).

Fluoromethylation of Imines

Li et al. (2006) achieved highly stereoselective nucleophilic monofluoromethylation of (R)-(tert-butanesulfinyl)imines, demonstrating the compound's utility in the synthesis of alpha-monofluoromethylamines. This research is indicative of (R)-1,1,1-Trifluoro-2-butylamine's role in introducing fluorine atoms into organic molecules, enhancing their biological activity and stability (Li, Ni, Liu, Zhang, Zheng, Zhu, & Hu, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

(2R)-1,1,1-trifluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAILYMPWXXBJS-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654482
Record name (2R)-1,1,1-Trifluorobutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1,1-Trifluoro-2-butylamine

CAS RN

1131737-02-4
Record name (2R)-1,1,1-Trifluorobutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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